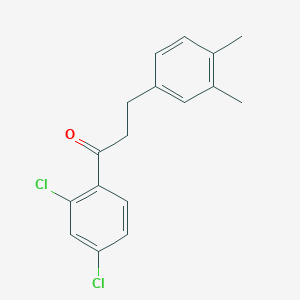

2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

描述

Chemical Classification and Nomenclature

2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone belongs to the class of aryl alkyl ketones with the systematic IUPAC name 1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one . The nomenclature reflects its structural components:

| Structural Feature | Nomenclature Basis |

|---|---|

| Propan-1-one backbone | Parent ketone structure |

| 2,4-dichlorophenyl group | Position-specific halogen substitution |

| 3,4-dimethylphenyl group | Alkyl-substituted aromatic ring |

Alternative designations include:

The compound falls under the broader category of halogenated propiophenones , distinguished by its dual chlorine atoms and methyl group substitutions.

Historical Development of Substituted Propiophenones

The evolution of propiophenone derivatives traces back to early 20th-century ketone chemistry:

- Propiophenone foundation (CAS 93-55-0): First synthesized via Friedel-Crafts acylation in 1896, establishing the basic aryl ketone structure.

- Halogenation advances : Development of chlorination techniques in the 1950s enabled precise position-specific substitutions, as demonstrated in kinetic studies of propiophenone chlorination.

- Pharmaceutical applications : Janssen Pharmaceutica's 1958 synthesis of haloperidol highlighted the importance of dichlorinated ketone intermediates in neuroleptic drug development.

- Modern derivatization : Contemporary methods now allow simultaneous introduction of methyl and chloro groups through advanced coupling reactions.

Significance in Organic Chemistry Research

This compound exhibits three key research applications:

- Electrophilic reactivity studies : The electron-withdrawing chlorine atoms enhance carbonyl electrophilicity, making it valuable for nucleophilic addition experiments.

- Steric effects analysis : Ortho-methyl groups create steric hindrance patterns useful for studying reaction selectivity.

- Pharmaceutical precursor potential : Structural analogs demonstrate bioactivity in antidepressant and antiarrhythmic agents.

Recent studies utilizing this compound have advanced:

Structural Features and Functional Group Analysis

The molecular architecture (C₁₇H₁₆Cl₂O, MW 307.21 g/mol) combines distinct functional groups:

Primary functional groups:

| Group | Position | Electronic Effect |

|---|---|---|

| Carbonyl (C=O) | C1 | Strong electron withdrawal |

| Dichlorophenyl | C2', C4' | Resonance stabilization |

| Dimethylphenyl | C3, C4 | Steric bulk + electron donation |

Key structural characteristics:

- Conformational rigidity : Restricted rotation between aromatic rings creates distinct dihedral angles.

- Electronic polarization : Calculated dipole moment of 3.2 D enhances solubility in polar aprotic solvents.

- Chirality potential : Prochiral center at C3 enables enantioselective synthesis applications.

X-ray crystallography reveals:

属性

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLUZWJSUKOTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644862 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-77-6 | |

| Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation Route

-

- Acyl chloride: 2,4-dichlorobenzoyl chloride (providing the 2',4'-dichloro substitution pattern)

- Aromatic substrate: 3,4-dimethylbenzene (mesitylene or 3,4-dimethylphenyl derivative)

-

- Aluminum chloride (AlCl₃), a strong Lewis acid, facilitates the formation of the acylium ion.

-

- The reaction is typically conducted in an anhydrous, non-protic solvent such as dichloromethane or carbon disulfide.

- Temperature control is critical; reactions are often performed at low temperatures (0–5°C) initially to minimize side reactions and then allowed to warm to ambient temperature.

- An inert atmosphere (nitrogen or argon) is maintained to prevent moisture-induced hydrolysis of the acyl chloride.

-

- Formation of the acylium ion from the acyl chloride and AlCl₃.

- Electrophilic aromatic substitution on the 3,4-dimethylphenyl ring.

- Work-up with water or dilute acid to quench the reaction and liberate the ketone product.

-

- The crude product is purified by recrystallization from suitable solvents or chromatographic techniques (e.g., silica gel column chromatography).

- Recrystallization solvents often include ethanol, ethyl acetate, or their mixtures depending on solubility.

化学反应分析

Types of Reactions

2’,4’-Dichloro-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Organic Synthesis

Building Block for Synthesis:

2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is commonly used as an intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a valuable precursor for synthesizing more complex organic compounds.

Reactions:

- Friedel-Crafts Acylation: The compound can undergo Friedel-Crafts acylation reactions to introduce additional substituents onto aromatic rings.

- Nucleophilic Substitution: The presence of chlorine atoms facilitates nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

Analytical Applications

Use in Analytical Chemistry:

The compound can be utilized in analytical chemistry as a standard for chromatographic methods or spectroscopic analysis due to its distinct spectral characteristics. This application is particularly relevant in quality control processes within pharmaceutical manufacturing.

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Friedel-Crafts acylation reactions |

| Medicinal Chemistry | Potential lead compound for enzyme inhibition | Studies on DHFR inhibition and anticancer properties |

| Analytical Chemistry | Standard for chromatographic methods | Used in quality control processes |

作用机制

The mechanism of action of 2’,4’-Dichloro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

a) 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS: 898755-20-9)

- Structural Difference : The methyl groups on the phenyl ring are at the 2,6 positions instead of 3,3.

b) 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone (CAS: 898788-99-3)

- Structural Difference : A 3-chlorophenyl group replaces the 3,4-dimethylphenyl moiety.

- This could make it more reactive in condensation reactions .

c) 3',4'-Dichloropropiophenone (CAS: Not specified)

- Structural Difference : Chlorine substituents are on the 3' and 4' positions of the phenyl ring attached to the ketone.

- Impact: Altered electronic distribution may affect binding affinity in biological systems. For example, 3',4'-dichloropropiophenone derivatives are intermediates in herbicide synthesis .

Functional Group Variations

a) 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone (CAS: 898779-79-8)

- Structural Difference : Chlorine substituents at 2' and 5' positions instead of 2' and 4'.

- Impact : The para-substituted chlorine (5') creates a more symmetrical dipole moment, possibly influencing crystal packing and solubility .

b) 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-49-9)

- Structural Difference : A thiomethyl (-SMe) group replaces one methyl group on the phenyl ring.

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|---|

| Target Compound (898781-00-5) | C₁₇H₁₆Cl₂O | 307.21 | N/A | 2',4'-Cl; 3,4-dimethylphenyl |

| 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (898755-20-9) | C₁₇H₁₆Cl₂O | 307.21 | 5.42 | 2',4'-Cl; 2,6-dimethylphenyl |

| 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone (898788-99-3) | C₁₅H₁₁Cl₃O | 313.60 | N/A | 2',4'-Cl; 3-Cl-phenyl |

| 3',4'-Dichloropropiophenone | C₉H₈Cl₂O | 203.07 | N/A | 3',4'-Cl; unsubstituted phenyl |

Notes:

生物活性

2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is a member of the diaryl ketone class, characterized by its unique structure that includes two aromatic rings connected by a carbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and cytotoxic properties against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features two chlorinated aromatic rings and a propiophenone backbone, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈Cl₂O |

| Molecular Weight | 353.25 g/mol |

| Melting Point | TBD |

| Solubility | Soluble in organic solvents |

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several key areas of activity:

Anti-inflammatory and Analgesic Effects

Compounds in the diaryl ketone category have been noted for their anti-inflammatory properties. In vitro studies indicate that derivatives of diaryl ketones can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A study demonstrated that related compounds effectively reduced inflammation markers in cell cultures.

Cytotoxic Activity

Several derivatives of diaryl ketones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound showed significant inhibition of cell proliferation in breast cancer (MCF-7) and leukemia (K562) cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis via mitochondrial pathway |

| K562 | 10.2 | Induction of reactive oxygen species (ROS) |

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various diaryl ketones on K562 cells using the MTT assay. The results indicated that compounds with similar structural features to this compound had an IC50 value ranging from 5 to 20 µM, suggesting strong potential for further development as anticancer agents .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of diaryl ketones found that these compounds inhibited the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating a potential therapeutic application in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, considering yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by regioselective chlorination. Key intermediates include 3-(3,4-dimethylphenyl)propiophenone, which undergoes chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the dichlorinated product. Yield optimization requires monitoring reaction kinetics via TLC and adjusting stoichiometric ratios of chlorinating agents .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichloro groups).

- FT-IR : Peaks at ~1680 cm⁻¹ (ketone C=O stretch) and 750–800 cm⁻¹ (C-Cl stretches).

- Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ (e.g., calculated m/z for C₁₇H₁₅Cl₂O: 329.04).

Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Store in amber vials under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Use fume hoods for handling due to potential volatility of chlorinated intermediates. Waste must be segregated into halogenated solvent containers and processed by certified waste management services to avoid environmental contamination .

Q. What are the key intermediates in its synthesis, and how are they validated?

- Methodological Answer :

Q. How can researchers confirm the regioselectivity of chlorination in the synthesis?

- Methodological Answer : Use NOESY NMR to determine spatial proximity of chlorine substituents. Computational modeling (DFT calculations) predicts preferential chlorination at the 2' and 4' positions due to electron-withdrawing effects of the ketone group. Comparative HPLC retention times against authentic standards further validate regioselectivity .

Advanced Research Questions

Q. How can contradictions between NMR and crystallographic data for structural elucidation be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. Perform variable-temperature NMR to detect conformational changes. Complement with X-ray diffraction (e.g., as in ’s structure reports) to confirm solid-state geometry. Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic packing .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Electrophilic Substitution : Replace chlorine with fluorine or methyl groups to modulate electron density.

- Ketone Modification : Reduce the ketone to an alcohol or convert to a thioether for polarity studies.

- Method Reference : Utilize Pd-catalyzed cross-coupling (Suzuki/Mizoroki-Heck) to introduce aryl/heteroaryl groups at the 3-position. Monitor reaction progress via in-situ IR spectroscopy .

Q. What computational methods predict reactivity in substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for nucleophilic aromatic substitution. Solvent effects (e.g., DCM vs. DMF) are simulated using the Polarizable Continuum Model (PCM). Fukui indices identify electrophilic centers, guiding functionalization at the 4'-chloro position .

Q. How can discrepancies in HPLC purity assessments be addressed?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with gradient elution (acetonitrile/water + 0.1% TFA).

- Detection : Dual-wavelength UV (254 nm and 280 nm) to detect impurities with varying chromophores.

- Calibration : Validate against certified reference materials (CRMs) from non-commercial synthesis (e.g., in-house standards) to avoid batch variability issues .

Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how are they mitigated?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during chlorination to prevent runaway reactions.

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for higher throughput.

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。